Cas no 36695-94-0 (Benzamide, 2-methoxy-N,4-dimethyl-)
Benzamide, 2-methoxy-N,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-methoxy-N,4-dimethyl-
- 4-Fluoro-2-methoxy-N-methylbenzamide
- 2853499-15-5
- CS-0190269
- E96754
- 36695-94-0
- MFCD33403988
- 4-Fluoro-2-methoxy-N-methyl-benzamide
-
- Inchi: 1S/C9H10FNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12)
- InChI Key: PJIJHIJPVNBDIR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(NC)=O)=C(C=1)OC
Computed Properties
- Exact Mass: 179.09469
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
Benzamide, 2-methoxy-N,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260939-500mg |
4-Fluoro-2-methoxy-N-methylbenzamide |
36695-94-0 | 98% | 500mg |
¥861.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260939-1g |
4-Fluoro-2-methoxy-N-methylbenzamide |
36695-94-0 | 98% | 1g |
¥1149.00 | 2024-05-16 | |
| Aaron | AR021PSE-250mg |
4-Fluoro-2-methoxy-N-methylbenzamide |
36695-94-0 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| Aaron | AR021PSE-1g |
4-Fluoro-2-methoxy-N-methylbenzamide |
36695-94-0 | 95% | 1g |
$800.00 | 2025-02-12 |
Benzamide, 2-methoxy-N,4-dimethyl- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Benzamide, 2-methoxy-N,4-dimethyl-
Research Brief on Benzamide, 2-methoxy-N,4-dimethyl- (CAS: 36695-94-0) in Chemical Biology and Pharmaceutical Applications
Benzamide, 2-methoxy-N,4-dimethyl- (CAS: 36695-94-0) is a chemically modified benzamide derivative that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its methoxy and dimethyl substitutions, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have focused on its potential as a scaffold for drug development, particularly in targeting protein-protein interactions and modulating enzymatic activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship (SAR) of Benzamide, 2-methoxy-N,4-dimethyl- derivatives in inhibiting histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The research team synthesized a series of analogs and identified that the methoxy group at the 2-position significantly enhances binding affinity to HDAC isoforms, while the N,4-dimethyl substitutions improve metabolic stability. These findings suggest that CAS: 36695-94-0 could serve as a lead compound for developing novel HDAC inhibitors with improved pharmacokinetic profiles.
In the field of chemical biology, researchers have utilized Benzamide, 2-methoxy-N,4-dimethyl- as a molecular probe to study protein-ligand interactions. A recent Nature Chemical Biology publication (2024) demonstrated its utility in photoaffinity labeling experiments, where the compound was modified with a diazirine group to covalently capture interacting proteins upon UV irradiation. Mass spectrometry analysis revealed unexpected interactions with several RNA-binding proteins, opening new avenues for investigating post-transcriptional regulation mechanisms.
The compound's potential in central nervous system (CNS) drug development was highlighted in a 2024 ACS Chemical Neuroscience study. Researchers found that Benzamide, 2-methoxy-N,4-dimethyl- derivatives could cross the blood-brain barrier with remarkable efficiency (brain/plasma ratio > 0.8 in rodent models). Molecular dynamics simulations suggested that the methoxy group plays a crucial role in facilitating membrane permeability through favorable interactions with lipid bilayers. These properties make it an attractive scaffold for developing neuroprotective agents or CNS-targeted therapeutics.
From a synthetic chemistry perspective, recent advances in the scalable production of CAS: 36695-94-0 have been reported. A 2023 Organic Process Research & Development paper detailed a novel continuous-flow synthesis method that improved yield by 35% compared to traditional batch processes while reducing hazardous waste generation. This technological advancement addresses previous challenges in large-scale production, potentially enabling broader research and clinical applications of this compound.
Ongoing clinical research is investigating Benzamide, 2-methoxy-N,4-dimethyl- derivatives as potential anticancer agents. Preliminary results from phase I trials (presented at the 2024 AACR Annual Meeting) showed promising safety profiles and early signs of efficacy in solid tumors when combined with immune checkpoint inhibitors. The compound appears to modulate the tumor microenvironment by reducing myeloid-derived suppressor cell activity, suggesting a potential role in combination immunotherapy approaches.
In conclusion, recent research on Benzamide, 2-methoxy-N,4-dimethyl- (CAS: 36695-94-0) demonstrates its multifaceted potential in pharmaceutical development and chemical biology applications. Its unique structural features contribute to diverse biological activities, from enzyme inhibition to CNS penetration, while advances in synthetic methods are overcoming previous production limitations. As research continues to elucidate its mechanisms of action and optimize its therapeutic potential, this compound class may yield important contributions to addressing unmet medical needs in oncology, neurology, and beyond.
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